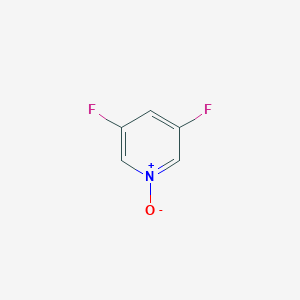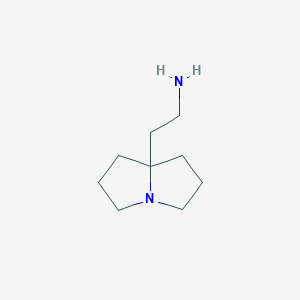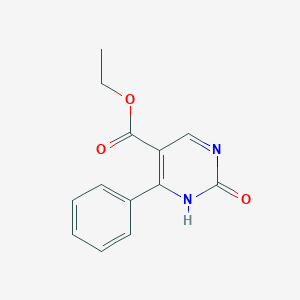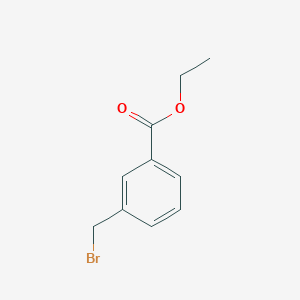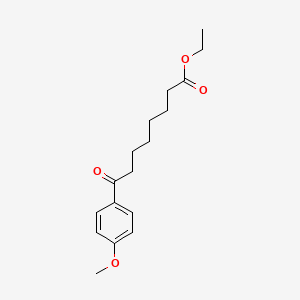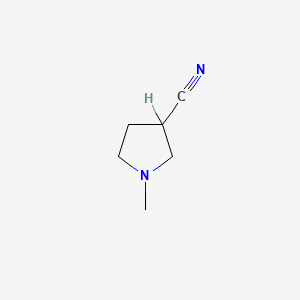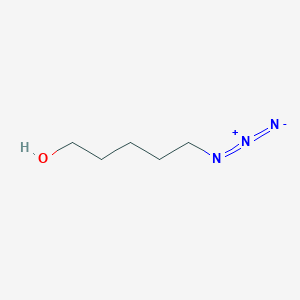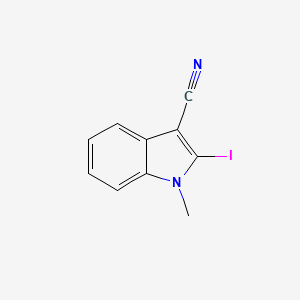
2-Iodo-1-methyl-1H-indole-3-carbonitrile
Vue d'ensemble
Description
2-Iodo-1-methyl-1H-indole-3-carbonitrile is a compound that belongs to the class of indoles, which are heterocyclic structures known for their presence in many natural products and pharmaceuticals. The indole core is a common motif in many biologically active compounds, and the introduction of an iodine atom at the 3-position alongside a carbonitrile group at the 2-position can significantly alter the chemical reactivity and biological activity of the molecule.
Synthesis Analysis
The synthesis of highly functionalized indole derivatives, including those with substitutions at the 2-position, can be achieved through cross-coupling reactions. For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitriles can be used as starting materials in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles . Additionally, the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, which are structurally related to 2-iodo-1-methyl-1H-indole-3-carbonitrile, has been reported using an AlCl3-mediated C-C bond-forming reaction without the need for N-protection of the indoles .
Molecular Structure Analysis
The molecular structure of indole derivatives can be established using techniques such as single crystal X-ray diffraction. This method was used to unambiguously determine the structure of a representative 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivative . The presence of the iodine atom and the carbonitrile group in the indole framework can influence the electronic distribution and steric hindrance, which are critical factors in the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including iodine-catalyzed domino Michael addition-intramolecular cyclization reactions . The reactivity of the iodine at the 3-position is crucial for such transformations. Furthermore, the carbonitrile group at the 2-position can serve as a reactive site for further functionalization or as a key pharmacophore in medicinal chemistry applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-iodo-1-methyl-1H-indole-3-carbonitrile would be influenced by the presence of the iodine and carbonitrile groups. These substituents can affect the compound's solubility, boiling and melting points, and stability. The iodine atom, being a heavy halogen, can also impact the compound's density and refractive index. The carbonitrile group, with its polar character, can contribute to the molecule's dipole moment and influence its interactions with solvents and biological molecules.
Applications De Recherche Scientifique
-
Pharmaceutical Applications
-
Chemical Synthesis
-
Rapid Synthesis of Trisubstituted Indoles
- A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
- This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
-
Biological Activities
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Synthesis of Selected Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs .
- They are important types of molecules and natural products and play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties .
- Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Rapid Synthesis of Densely Substituted Indole Products
- A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
- This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
-
Synthesis of Selected Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs .
- They are important types of molecules and natural products and play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties .
- Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Rapid Synthesis of Densely Substituted Indole Products
- A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
- This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
-
Therapeutic Potential of Imidazole Containing Compounds
-
Biological Potential of Indole Derivatives
-
Synthesis of Indole Derivatives
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
One-Pot, Three-Component Fischer Indolisation
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles .
- This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Safety And Hazards
While specific safety and hazard information for “2-Iodo-1-methyl-1H-indole-3-carbonitrile” was not found in the retrieved papers, it’s important to handle all chemical compounds with appropriate safety measures. For instance, 1-Methylindole-3-carboxaldehyde, a related compound, is classified as Acute Tox. 3 Oral - Eye Irrit. 2 .
Orientations Futures
Indole derivatives, including “2-Iodo-1-methyl-1H-indole-3-carbonitrile”, continue to attract significant interest due to their wide-ranging biological activities and potential therapeutic applications . Future research may focus on exploring novel synthetic methods, studying their biological activities, and developing new drug candidates based on these structures .
Propriétés
IUPAC Name |
2-iodo-1-methylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYAQGZILWGHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454777 | |
| Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-methyl-1H-indole-3-carbonitrile | |
CAS RN |
490039-77-5 | |
| Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



